2-(tert-Butyl)-[1,1'-biphenyl]-3-carboxylic acid
Description
IUPAC Nomenclature and CAS Registry Number (40182-05-6)
The compound 2-(tert-Butyl)-[1,1'-biphenyl]-3-carboxylic acid is systematically named according to IUPAC guidelines as 2-tert-butyl-3-phenylbenzoic acid , reflecting the tert-butyl substituent at the 2-position and the carboxylic acid group at the 3-position of the biphenyl system. Its CAS Registry Number, 40182-05-6 , serves as a unique identifier in chemical databases and regulatory documentation. The biphenyl core consists of two benzene rings connected by a single bond, with substitutions at specific positions dictating its stereochemical and electronic properties. Alternative nomenclature includes 3'-(tert-Butyl)-[1,1'-biphenyl]-3-carboxylic acid , emphasizing the tert-butyl group's location on the second phenyl ring.
Molecular Formula (C₁₇H₁₈O₂) and Weight (254.32 g/mol) Analysis
The molecular formula C₁₇H₁₈O₂ corresponds to a molecular weight of 254.32 g/mol , calculated as follows:
$$
\text{Molecular Weight} = (12.01 \times 17) + (1.01 \times 18) + (16.00 \times 2) = 254.32 \, \text{g/mol}
$$
A high-resolution mass spectrometry analysis yields an exact mass of 254.13100 g/mol . The tert-butyl group (C₄H₉) contributes significantly to the compound’s hydrophobicity, while the carboxylic acid moiety enhances polarity.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₇H₁₈O₂ | |
| Molecular Weight | 254.32 g/mol | |
| Exact Mass | 254.13100 g/mol |
Comparative Structural Analysis with Biphenyl-3-carboxylic Acid Derivatives
Structural derivatives of biphenyl-3-carboxylic acid exhibit variations in substituent groups, influencing their physicochemical and conformational properties. For example:
- 4-Chloro-3-phenylbenzoic acid (C₁₃H₉ClO₂, 232.66 g/mol) replaces the tert-butyl group with a chlorine atom at the 4-position, reducing steric bulk but increasing electronegativity.
- 3'-Amino-2'-hydroxybiphenyl-3-carboxylic acid (C₁₃H₁₁NO₃, 229.24 g/mol) introduces amino and hydroxy groups, enhancing hydrogen-bonding potential.
The tert-butyl group in this compound induces steric hindrance, which stabilizes non-planar conformations of the biphenyl system. In contrast, electron-withdrawing groups (e.g., chlorine) in derivatives like 4-chloro-3-phenylbenzoic acid increase acidity and alter crystallization behavior.
SMILES Notation and Stereochemical Considerations
The SMILES notation for this compound is:
O=C(C1=CC(C(C)(C)C)=CC=C1C2=CC=CC=C2)O
This representation highlights the carboxylic acid group (-C(=O)O), tert-butyl substituent (-C(C)(C)C), and biphenyl linkage. No chiral centers exist in the molecule, but rotational freedom between the phenyl rings creates conformational isomers. Computational studies on biphenyl systems suggest that substituents like tert-butyl increase the energy barrier to rotation, favoring twisted conformations over planar ones. For instance, 2,2'-dihalogenated biphenyls exhibit dihedral angles of 84.9–94.8° due to steric and electronic effects.
X-ray Crystallography Data and Conformational Studies
While X-ray crystallography data for this compound remains unpublished, studies on analogous biphenyl systems provide insights. For example, 4-biphenyl carboxylic acid derivatives exhibit spherulitic morphologies in polypropylene films, with crystallization temperatures elevated by 10–15°C due to nucleation effects. Computational models predict that the tert-butyl group in this compound imposes a dihedral angle of 57.9–128.9° between the phenyl rings, similar to 2,2'-difluorobiphenyl. These twisted conformations reduce π-orbital overlap, diminishing conjugation effects and altering electronic properties.
| Compound | Dihedral Angle (°) | Method | Source |
|---|---|---|---|
| 2-(tert-Butyl)-biphenyl-3-COOH | 57.9–128.9 | Computational | |
| 4-Biphenyl carboxylic acid | 45–135 | Optical microscopy |
Structure
3D Structure
Properties
Molecular Formula |
C17H18O2 |
|---|---|
Molecular Weight |
254.32 g/mol |
IUPAC Name |
2-tert-butyl-3-phenylbenzoic acid |
InChI |
InChI=1S/C17H18O2/c1-17(2,3)15-13(12-8-5-4-6-9-12)10-7-11-14(15)16(18)19/h4-11H,1-3H3,(H,18,19) |
InChI Key |
VIAIFRLMMCIZQM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C=CC=C1C(=O)O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Substrate Selection
The Friedel-Crafts alkylation is a cornerstone for introducing tert-butyl groups onto aromatic systems. In this method, tert-butyl chloride reacts with a biphenyl precursor (e.g., biphenyl-3-carboxylic acid) in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The mechanism proceeds via electrophilic aromatic substitution, where AlCl₃ generates a tert-butyl carbocation, which attacks the electron-rich aromatic ring.
Key Reaction Conditions :
Limitations and Byproduct Formation
Competitive side reactions include over-alkylation and isomerization due to the steric bulk of the tert-butyl group. For example, alkylation at the 4-position of the biphenyl ring may occur if the 3-position is hindered. Purification often requires column chromatography or recrystallization from ethanol/water mixtures.
Suzuki-Miyaura Cross-Coupling: Modern Catalytic Routes
Palladium-Catalyzed Coupling Strategy
The Suzuki-Miyaura reaction enables precise construction of the biphenyl scaffold. A boronic acid derivative (e.g., 3-carboxyphenylboronic acid) couples with a tert-butyl-substituted aryl halide (e.g., 2-bromo-tert-butylbenzene) under palladium catalysis.
Typical Protocol :
Advantages Over Friedel-Crafts Methods
This method avoids carbocation rearrangements and offers better regioselectivity. Table 1 compares key parameters:
| Parameter | Friedel-Crafts | Suzuki-Miyaura |
|---|---|---|
| Regioselectivity | Moderate | High |
| Byproducts | Isomers, di-alkylation | Homocoupling |
| Catalyst Loading | Stoichiometric AlCl₃ | 2–5 mol% Pd |
| Typical Yield | 60–75% | 70–85% |
Carboxylation Techniques: Introducing the Acid Functionality
Direct Carboxylation via CO₂ Insertion
Post-alkylation, the carboxylic acid group is introduced via carboxylation. A Grignard reagent (e.g., biphenyl-magnesium bromide) reacts with CO₂ in tetrahydrofuran (THF), followed by acidic workup.
Optimized Conditions :
- CO₂ Pressure : 1 atm (balloon)
- Temperature : −78°C to 0°C
- Yield : 65–80%.
Hydrolysis of Preformed Esters
An alternative route involves synthesizing the methyl or ethyl ester followed by saponification. For example, ethyl 2-(tert-butyl)-[1,1'-biphenyl]-3-carboxylate is hydrolyzed using NaOH in ethanol/water (90°C, 6 hours).
Ester Hydrolysis Data :
Industrial-Scale Production: Flow Chemistry and Sustainability
Continuous Flow Reactors
Recent advances employ microreactors for Friedel-Crafts alkylation, enhancing heat transfer and reducing reaction times. A tandem system combines alkylation and carboxylation in series, achieving 92% yield with 10-minute residence time.
Flow System Parameters :
Solvent and Catalyst Recycling
Industrial processes recover AlCl₃ via aqueous extraction and reuse solvents like dichloromethane in closed-loop systems, reducing waste by 40%.
Visible-light-mediated alkylation using [Ir(ppy)₃] as a photocatalyst enables tert-butyl group introduction under mild conditions (25°C, 12 hours). Preliminary yields reach 55–60%, with ongoing optimization for scalability.
Biocatalytic Approaches
Engineered cytochrome P450 enzymes catalyze biphenyl carboxylation in aqueous buffers (pH 7.4, 37°C), though yields remain low (20–30%).
Chemical Reactions Analysis
Types of Reactions
2-(tert-Butyl)-[1,1’-biphenyl]-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the biphenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols or aldehydes .
Scientific Research Applications
Research indicates that derivatives of biphenyl compounds, including 2-(tert-Butyl)-[1,1'-biphenyl]-3-carboxylic acid, exhibit significant biological activities:
- Antibacterial Properties : Similar compounds have shown effectiveness against various bacterial strains, suggesting potential applications in developing antibacterial agents.
- Anti-inflammatory Effects : Studies indicate that this compound may modulate inflammatory responses through interactions with specific biological receptors, making it a candidate for therapeutic applications in treating inflammatory diseases.
Applications in Drug Development
The structural modifications in biphenyl compounds significantly affect their interactions with biological targets, making them suitable candidates for drug development. Case studies have highlighted the following applications:
- Inflammatory Disease Treatment : The compound's ability to interact with receptors involved in inflammation suggests its potential use as an anti-inflammatory drug.
- Cancer Research : Related biphenyl derivatives have been investigated for their cytotoxic effects against cancer cell lines, indicating a pathway for developing anticancer therapies.
Comparative Analysis with Structural Analogues
To better understand the potential applications of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes key characteristics:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-(tert-Butyl)-[1,1'-biphenyl]-2-carboxylic acid | Carboxylic acid at position 2 | Different position affects reactivity and activity |
| 3'-(tert-Butyl)-[1,1'-biphenyl]-3-carboxylic acid | tert-butyl group at position 3 | May exhibit different biological activities |
| 4'-Bromomethyl-[1,1'-biphenyl]-2-carboxylic acid | Contains a bromomethyl group | Useful for further functionalization |
This comparative analysis illustrates how variations in the positioning of functional groups can lead to distinct chemical reactivities and biological interactions.
Mechanism of Action
The mechanism of action of 2-(tert-Butyl)-[1,1’-biphenyl]-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules, while the biphenyl core can engage in π-π stacking interactions . These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical differences between 2-(tert-Butyl)-[1,1'-biphenyl]-3-carboxylic acid and related biphenyl derivatives:
*Hypothetical data inferred from structural analogs.
Key Comparative Insights
Acidity :
- The carboxylic acid group’s acidity is influenced by substituents. Electron-withdrawing groups (e.g., F in ) lower the pKa, enhancing acidity. In contrast, the tert-butyl group (electron-donating) likely reduces acidity compared to fluoro derivatives .
- Diflunisal () demonstrates the strongest acidity due to dual fluorine substituents and resonance effects from the hydroxyl group .
Solubility :
- Polar groups (e.g., OH in , OMe in ) improve aqueous solubility via hydrogen bonding. The tert-butyl group’s hydrophobicity likely reduces solubility in polar solvents but enhances lipid membrane permeability .
Applications :
- Fluoro-substituted derivatives (e.g., ) are often explored in drug design for metabolic stability and bioavailability. The tert-butyl analog may serve as a stable intermediate in synthesis or a modulator of steric interactions in catalysis .
Research Findings and Limitations
- Thermal Stability : The tert-butyl group may enhance thermal stability compared to hydroxyl or methoxy analogs, as seen in related carbamate derivatives () .
- Limitations : Direct experimental data (e.g., crystallography, solubility) for this compound are absent in the provided evidence. Conclusions are extrapolated from structural analogs.
Biological Activity
2-(tert-Butyl)-[1,1'-biphenyl]-3-carboxylic acid is a biphenyl derivative that has garnered attention due to its potential biological activities. This compound's structure, characterized by a tert-butyl group and a carboxylic acid moiety, positions it for various pharmacological applications. This article reviews the biological activity of this compound based on recent research findings, including synthesis methods, biological evaluations, and case studies.
Synthesis of this compound
The synthesis of biphenyl derivatives has evolved significantly, with various methodologies being developed to optimize yield and purity. The compound in focus can be synthesized through several routes, primarily involving the coupling of aromatic precursors followed by carboxylation processes. Recent advancements in synthetic techniques have enhanced the scalability and efficiency of producing such compounds.
Biological Activity Overview
The biological activities of this compound have been evaluated in various studies, focusing on its anticancer properties and potential as an anti-inflammatory agent.
Anticancer Activity
Research indicates that biphenyl derivatives exhibit significant anticancer properties. For instance, studies have demonstrated that related compounds can inhibit the growth of breast cancer cell lines such as MCF-7 and MDA-MB-231. These compounds showed varying degrees of potency compared to established drugs like tamoxifen and olaparib, suggesting that this compound may also possess similar activities .
Table 1: Anticancer Activity of Biphenyl Derivatives
The mechanism by which biphenyl derivatives exert their anticancer effects often involves the modulation of signaling pathways associated with cell proliferation and apoptosis. For example, some studies suggest that these compounds might inhibit the c-Myc-Max dimerization process, which is crucial for tumor growth .
Anti-inflammatory Properties
In addition to anticancer activity, biphenyl derivatives have been noted for their anti-inflammatory effects. Compounds in this class have shown promise in reducing inflammation markers in vitro and in vivo, potentially making them candidates for treating inflammatory diseases .
Case Studies
Several case studies have highlighted the effectiveness of biphenyl derivatives in clinical settings:
- Breast Cancer Treatment : A study involving a series of biphenyl derivatives demonstrated significant inhibition of cell growth in breast cancer models while sparing non-malignant cells . This selectivity is critical for developing safer therapeutic options.
- Inflammatory Disease Models : In animal models of inflammation, biphenyl derivatives were shown to reduce edema and inflammatory cytokine levels significantly . This suggests potential applications beyond oncology.
Q & A
Basic Question: What spectroscopic methods are recommended for structural characterization of 2-(tert-Butyl)-[1,1'-biphenyl]-3-carboxylic acid?
Answer:
Structural elucidation requires a combination of 1H/13C NMR , IR spectroscopy , and high-resolution mass spectrometry (HRMS) . For biphenyl derivatives, NMR is critical to confirm substitution patterns (e.g., tert-butyl group positioning and biphenyl coupling). IR can identify carboxylic acid C=O stretches (~1700 cm⁻¹) and hydroxyl groups. HRMS validates molecular weight and fragmentation patterns. Cross-referencing with analogous compounds, such as substituted biphenylcarboxylic acids (e.g., 3-biphenylcarboxylic acid, CAS 716-76-7), helps resolve ambiguities in spectral assignments .
Basic Question: What synthetic routes are commonly employed for biphenylcarboxylic acid derivatives?
Answer:
Key strategies include:
- Suzuki-Miyaura Coupling : Aryl boronic acids and halides react under palladium catalysis to form biphenyl scaffolds. For example, tert-butyl-substituted intermediates are synthesized via coupling of tert-butylphenylboronic acid with iodobenzoic acid derivatives .
- Post-Functionalization : Carboxylic acid groups can be introduced via oxidation of methyl groups (e.g., KMnO₄/H₂SO₄) or hydrolysis of nitriles.
Purification often involves recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) .
Advanced Question: How can computational methods optimize reaction conditions for synthesizing tert-butyl-substituted biphenylcarboxylic acids?
Answer:
Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, identifying energy barriers for coupling reactions. For example, ICReDD’s approach combines reaction path searches with experimental data to narrow optimal conditions (e.g., solvent polarity, catalyst loading) . Machine learning models trained on reaction databases can recommend solvent/catalyst pairs, reducing trial-and-error experimentation .
Advanced Question: How should researchers resolve contradictions in reported physicochemical properties (e.g., melting points) of biphenylcarboxylic acids?
Answer:
Discrepancies may arise from impurities or polymorphic forms. To address this:
- Perform differential scanning calorimetry (DSC) to confirm melting behavior.
- Compare purity data (e.g., HPLC ≥98%) across sources. For example, 4-biphenylcarboxylic acid (CAS 92-92-2) has a well-documented mp of 225–226°C, serving as a benchmark .
- Replicate synthesis/purification protocols from literature to validate results .
Advanced Question: What precautions are necessary when handling this compound with limited toxicity data?
Answer:
Adopt ALARA principles (As Low As Reasonably Achievable):
- Use fume hoods and personal protective equipment (PPE) .
- Refer to safety data sheets (SDS) of structurally similar compounds (e.g., tert-butyl carbamate derivatives) for hazard extrapolation .
- Conduct in silico toxicity predictions (e.g., EPA’s TEST software) to assess potential risks .
Advanced Question: How can this compound be functionalized for applications in multi-step organic syntheses?
Answer:
The carboxylic acid group enables derivatization:
- Esterification : React with alcohols (e.g., methyl iodide) under Mitsunobu conditions.
- Amide Formation : Couple with amines using EDCI/HOBt.
- Decarboxylation : Thermal or photochemical methods yield tert-butylbiphenyl intermediates for further coupling .
Basic Question: What analytical techniques ensure purity assessment of the compound?
Answer:
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify impurities.
- TLC : Monitor reaction progress using silica plates (ethyl acetate/hexane eluent).
- Elemental Analysis : Confirm C/H/N ratios match theoretical values .
Advanced Question: How can this compound be integrated into pharmacophore models for drug discovery?
Answer:
The biphenyl core serves as a rigid scaffold for structure-activity relationship (SAR) studies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
